Enarodustat
Übersicht
Beschreibung
Enarodustat, also known by its development code JTZ-951 and brand name Enaroy, is a drug used for the treatment of anemia, particularly anemia associated with chronic kidney disease. It functions as an inhibitor of hypoxia-inducible factor-prolyl hydroxylase, which plays a crucial role in the regulation of erythropoiesis, the process by which red blood cells are produced .
Wissenschaftliche Forschungsanwendungen
Enarodustat has a wide range of scientific research applications, including:
Chemistry: this compound serves as a model compound for studying hypoxia-inducible factor-prolyl hydroxylase inhibitors and their chemical properties.
Biology: It is used to investigate the biological pathways involved in erythropoiesis and iron metabolism.
Medicine: this compound is primarily used in the treatment of anemia associated with chronic kidney disease. It is also being explored for its potential in treating other conditions related to hypoxia.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting hypoxia-inducible factor pathways .
Biochemische Analyse
Biochemical Properties
Enarodustat plays a significant role in biochemical reactions, particularly in the regulation of erythropoietin, a hormone that controls red blood cell production. It interacts with the enzyme hypoxia-inducible factor-prolyl hydroxylase (HIF-PH), inhibiting its activity . This inhibition leads to an increase in endogenous erythropoietin production .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by increasing endogenous erythropoietin levels, which can help restore hemoglobin levels in patients with CKD . In addition, this compound has been associated with decreased levels of hepcidin and ferritin, and increased total iron-binding capacity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of HIF-PH. By inhibiting this enzyme, this compound prevents the breakdown of HIF-α, leading to increased production of endogenous erythropoietin .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to effectively increase and maintain hemoglobin levels over time . It has also been observed to decrease hepcidin and ferritin levels, and increase total iron-binding capacity .
Metabolic Pathways
This compound is involved in the metabolic pathway that regulates the production of erythropoietin. It interacts with the enzyme HIF-PH, inhibiting its activity and thereby increasing the production of endogenous erythropoietin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Enarodustat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the triazolopyridine core and subsequent functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate large-scale manufacturing. This involves the use of industrial reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Enarodustat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Substitution reactions are used to introduce different substituents onto the triazolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their pharmacological properties .
Wirkmechanismus
Enarodustat exerts its effects by inhibiting hypoxia-inducible factor-prolyl hydroxylase. This inhibition prevents the breakdown of hypoxia-inducible factor-alpha, leading to the accumulation of hypoxia-inducible factor-alpha and the subsequent activation of genes involved in erythropoiesis and iron metabolism. The increased production of endogenous erythropoietin stimulates the production of red blood cells, thereby alleviating anemia .
Vergleich Mit ähnlichen Verbindungen
Enarodustat is part of a class of drugs known as hypoxia-inducible factor-prolyl hydroxylase inhibitors. Similar compounds include:
- Roxadustat (FG-4592)
- Daprodustat (GSK-1278863)
- Vadadustat (AKB-6548)
- Molidustat (BAY 85-3934)
Uniqueness of this compound: this compound is unique in its specific chemical structure and its pharmacokinetic properties, which allow for oral administration and effective regulation of erythropoiesis. Comparative studies have shown that this compound is non-inferior to other erythropoiesis-stimulating agents such as darbepoetin alfa, with a favorable safety profile .
Biologische Aktivität
Enarodustat (JTZ-951) is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor that has emerged as a promising therapeutic agent for the management of anemia, particularly in patients with chronic kidney disease (CKD). This compound acts by stabilizing hypoxia-inducible factors (HIFs), which subsequently leads to increased erythropoietin (EPO) production and enhanced erythropoiesis. This article provides a comprehensive overview of the biological activity of this compound, including pharmacodynamics, clinical efficacy, and safety profiles based on diverse research studies.
This compound functions primarily through the inhibition of prolyl hydroxylase enzymes (HIF-PH), which play a crucial role in the degradation of HIFs under normoxic conditions. By inhibiting these enzymes, this compound promotes the accumulation of HIFs, leading to:
- Increased EPO Production : this compound stimulates EPO synthesis in the liver and kidneys.
- Enhanced Erythropoiesis : The elevated levels of EPO facilitate red blood cell production in the bone marrow.
In Vitro and In Vivo Studies
In Vitro Studies :
- This compound was shown to inhibit human recombinant HIF-PH1, HIF-PH2, and HIF-PH3 with Ki values of 0.016 µmol/L, 0.061 µmol/L, and 0.101 µmol/L, respectively .
- It significantly increased EPO production in Hep3B cells in a concentration-dependent manner, with an EC50 value of 4.7 µmol/L .
In Vivo Studies :
- A study involving male rats demonstrated that a single oral dose of this compound led to dose-dependent increases in EPO mRNA levels in both liver and kidney tissues .
- In a model of renal anemia (5/6 nephrectomized rats), this compound reduced hepcidin mRNA levels while promoting erythropoiesis without depleting iron stores .
Phase 2b and Phase 3 Trials
Clinical evaluation has been conducted through several phases:
- Phase 2b Study : This trial assessed the efficacy of this compound in correcting anemia in CKD patients not on dialysis. Results indicated that higher doses (4 mg and 6 mg) resulted in significant increases in hemoglobin (Hb) levels compared to placebo, with an increase rate of 0.464 g/dL/week observed in the highest dose group .
- Phase 3 Study : Conducted among Japanese patients with CKD on maintenance hemodialysis, this study confirmed that this compound maintained Hb levels within target ranges effectively. The treatment was non-inferior to darbepoetin alfa (DA), another established therapy for anemia .
Summary of Clinical Findings
Study Phase | Patient Population | Treatment Duration | Hb Increase Rate (g/dL/week) | Maintenance Rate (%) |
---|---|---|---|---|
Phase 2b | Anemic CKD patients not on dialysis | 30 weeks | 0.464 (6 mg) | 71.4% |
Phase 3 | Anemic CKD patients on hemodialysis | 24 weeks | Not specified | ≥70% |
Safety Profile
This compound has been generally well-tolerated across clinical studies. Common findings include:
- Decreased Hepcidin and Ferritin Levels : Indicating improved iron metabolism .
- Adverse Events : No new safety concerns were reported compared to traditional therapies like DA .
Safety Pharmacology Studies
Safety pharmacology studies evaluated the effects of this compound on various organ systems, confirming no significant adverse effects on central nervous, cardiovascular, or respiratory systems at therapeutic doses .
Eigenschaften
IUPAC Name |
2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYRBJKWDXVHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336902 | |
Record name | Enarodustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262132-81-9 | |
Record name | Enarodustat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enarodustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enarodustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENARODUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.